2-(Methylamino)benzene-1-sulfonic acid
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Overview
Description
2-(Methylamino)benzene-1-sulfonic acid is an organic compound characterized by the presence of a methylamino group attached to the benzene ring, which is further substituted by a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)benzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives. One common method includes the reaction of aniline with sulfuric acid or sulfur trioxide to introduce the sulfonic acid group. The methylamino group can be introduced through subsequent methylation reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of fuming sulfuric acid (oleum) to achieve sulfonation efficiently. The process is often carried out under controlled temperatures to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methylamino group, which activates the benzene ring towards electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Sulfuric Acid and Sulfur Trioxide: Used for sulfonation reactions.
Nitric Acid and Sulfuric Acid: Employed in nitration reactions to introduce nitro groups.
Major Products Formed:
Sulfonamides: Formed through reactions with amines.
Sulfonyl Chlorides: Produced by reacting with chlorinating agents.
Scientific Research Applications
2-(Methylamino)benzene-1-sulfonic acid finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(Methylamino)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Benzenesulfonic Acid: Lacks the methylamino group, making it less reactive in certain contexts.
Methylbenzenesulfonic Acid: Contains a methyl group instead of a methylamino group, leading to different reactivity patterns.
Uniqueness: 2-(Methylamino)benzene-1-sulfonic acid is unique due to the presence of both the methylamino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions with other molecules .
Properties
CAS No. |
70916-29-9 |
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Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(methylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-8-6-4-2-3-5-7(6)12(9,10)11/h2-5,8H,1H3,(H,9,10,11) |
InChI Key |
BDHNZWFPUYTGGS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
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